molecular formula C14H18N2O2S2 B11611167 2-Methylpropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate

2-Methylpropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate

Cat. No.: B11611167
M. Wt: 310.4 g/mol
InChI Key: JQFSXTZPGZDRKZ-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate typically involves the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The thienopyrimidine core is then reacted with a thiol reagent to introduce the sulfanyl group at the desired position.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with 2-methylpropanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thienopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylpropyl 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate is unique due to its specific ester functional group, which may confer distinct biological activities and pharmacokinetic properties compared to other thienopyrimidine derivatives.

Properties

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

2-methylpropyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C14H18N2O2S2/c1-8(2)5-18-11(17)6-19-13-12-9(3)10(4)20-14(12)16-7-15-13/h7-8H,5-6H2,1-4H3

InChI Key

JQFSXTZPGZDRKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)OCC(C)C)C

Origin of Product

United States

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